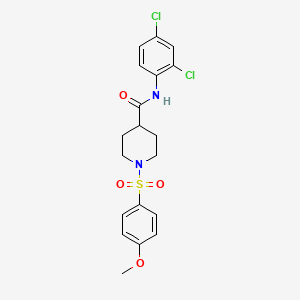![molecular formula C14H17BrN2O2 B3704963 N-[3-bromo-4-(4-morpholinyl)phenyl]cyclopropanecarboxamide](/img/structure/B3704963.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]cyclopropanecarboxamide
Übersicht
Beschreibung
The compound “N-[3-bromo-4-(4-morpholinyl)phenyl]cyclopropanecarboxamide” appears to contain several functional groups. It has a bromophenyl group, a morpholinyl group, and a cyclopropanecarboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential uses in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl, morpholinyl, and cyclopropanecarboxamide groups would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other substances or systems. This is often discussed in the context of biological activity, such as how a drug interacts with the body. Without specific information, it’s difficult to predict the mechanism of action for this compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-12-9-11(16-14(18)10-1-2-10)3-4-13(12)17-5-7-19-8-6-17/h3-4,9-10H,1-2,5-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORMLVNQZTVOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B3704886.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3704903.png)
![3-[({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B3704909.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3704911.png)
![4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3704918.png)
![N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3704928.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide](/img/structure/B3704934.png)
![3-bromo-4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3704936.png)
![methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate](/img/structure/B3704943.png)
![1-(3-chloro-4-methylphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3704956.png)
![(5E)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3704964.png)
![1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide](/img/structure/B3704971.png)
![ethyl {2-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3704972.png)

